3-Ethoxy-1,2-propanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWWGJGSSQDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870918 | |
| Record name | 3-Ethoxypropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-62-0 | |
| Record name | 3-Ethoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxypropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Ethoxy 1,2 Propanediol
Established Laboratory Synthesis Routes
Etherification with Ethyl Iodide or Ethylene (B1197577) Oxide in the Presence of a Base
An alternative route to 3-ethoxy-1,2-propanediol involves the etherification of glycerol (B35011) using an ethylating agent like ethyl iodide or ethylene oxide in the presence of a base. smolecule.com This method follows the principles of the Williamson ether synthesis.
In this process, a base (e.g., sodium hydroxide, potassium hydroxide, or sodium hydride) is used to deprotonate one of the hydroxyl groups of the glycerol molecule, forming a more nucleophilic glyceroxide anion. This anion then attacks the electrophilic ethyl iodide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the iodide ion and forming the ether bond. Alternatively, the glyceroxide can attack the strained ring of ethylene oxide, leading to a ring-opening reaction that, after protonation during workup, yields the desired product. This method offers a different pathway that avoids the high temperatures and acidic conditions of direct etherification, but may involve more expensive reagents and stoichiometric use of base.
Transesterification of Glycerol with Ethyl Acetate (B1210297) Under Acidic or Basic Conditions
The reaction of glycerol with ethyl acetate is a known chemical process, however, its classification as a route to this compound is not supported by detailed scientific studies. biofueljournal.comsmolecule.com The reaction that occurs between glycerol and ethyl acetate is a transesterification, which involves the exchange of the alcohol portion of an ester.
In this reaction, glycerol's hydroxyl groups act as nucleophiles, attacking the carbonyl group of ethyl acetate. Under acidic (e.g., sulfuric acid, Amberlyst 36) or basic catalysis, this leads to the formation of glycerol acetates—monoacetin, diacetin (B166006), and triacetin—while releasing ethanol (B145695) as a byproduct. biofueljournal.com Research has focused on this reaction specifically to synthesize these acetylated glycerol derivatives, which have value as fuel additives. biofueljournal.com Studies show that by removing the ethanol byproduct through azeotropic distillation, the reaction equilibrium can be shifted to favor the production of diacetin and triacetin, achieving up to 97% total selectivity for these products. biofueljournal.com Therefore, the transesterification of glycerol with ethyl acetate is a viable method for producing acetins and ethanol, not for synthesizing the ether this compound. biofueljournal.com
Direct Ethoxylation of Glycerol at Elevated Temperatures and Pressures
One method for synthesizing this compound involves the direct reaction of glycerol with ethylene oxide under conditions of elevated temperature and pressure. smolecule.com This process, known as ethoxylation, can be influenced by several factors that affect the efficiency and yield of the final product. smolecule.com Key reaction conditions that are typically manipulated include temperature, which can range from 180 to 250°C, and pressure, generally between 1 and 10 bar. smolecule.com The molar ratio of the reactants, specifically ethanol to glycerol, is also a critical parameter. smolecule.com
Green Chemistry Approaches to this compound Synthesis
In line with the growing emphasis on sustainable chemical processes, several green chemistry approaches for the synthesis of this compound have been explored. These methods prioritize the use of renewable resources and environmentally benign catalysts.
A significant advancement in green synthesis is the utilization of bio-based feedstocks, with glycerol, a byproduct of biodiesel production, being a prime example. mdpi.com The conversion of this renewable resource into valuable chemicals like this compound is a key focus of biorefining. mdpi.com
Sustainable catalysis plays a crucial role in these green synthetic routes. rsc.org Researchers have investigated various heterogeneous acid catalysts, such as sulfonic resins (e.g., Amberlyst-15), zeolites, and grafted silicas, for the etherification of glycerol with ethanol. rsc.org The effectiveness of these catalysts is influenced by both their acidity and the polarity of their surfaces. rsc.org For instance, materials with a strong hydrophobic character tend to be inactive as they hinder the adsorption of glycerol, while an excessively strong adsorption on polar surfaces can also lead to low activity. rsc.org A balance is often found with catalysts like the Amberlyst family of sulfonic-acid polystyrene resins and zeolites with intermediate aluminum content. rsc.org
Enzymatic catalysis, employing lipases in non-aqueous media, represents another green approach, though it currently results in lower yields (45–50%) compared to other methods.
A notable green synthesis route involves the hydrogen-free conversion of glycerol, where ethanol serves as a hydrogen donor. researchgate.net This process is advantageous as it circumvents the need for external hydrogen gas, which can be costly and hazardous. In this reaction, a multi-functional catalyst is typically employed. For example, over a Cu-Mg-Al catalyst, the basic sites facilitate the dehydration of glycerol to an intermediate, while copper sites act as active centers for both the subsequent hydrogenation to the final product and the dehydrogenation of ethanol to provide the necessary hydrogen. researchgate.net
Optimizing reaction parameters is crucial for enhancing the environmental friendliness of the synthesis process. This involves a multi-faceted approach to maximize efficiency and minimize waste. By employing factorial design experiments, researchers can systematically investigate the influence of various factors such as temperature, reaction time, and catalyst loading. rsc.org
For instance, in the etherification of glycerol with ethanol, increasing the catalyst amount has been shown to enhance both glycerol conversion and the yield of ethers. acs.org Continuous flow reactors, such as fixed-bed reactors, can offer advantages over batch systems by mitigating the inhibitory effect of water produced during the reaction, thereby shifting the equilibrium towards ether formation and achieving higher conversion rates. smolecule.comacs.org The optimization of parameters in a fixed-bed high-pressure reactor, including a temperature of 238°C and a high ethanol-to-glycerol molar ratio, has demonstrated the potential for significantly increased yields. sci-hub.se
The table below presents a comparative analysis of different synthetic methods, highlighting key performance indicators.
| Method | Catalyst | Temperature (°C) | Glycerol Conversion (%) | Ether Yield/Selectivity (%) |
| Acid-Catalyzed Etherification | Sulfuric Acid | 80–120 | - | >70 (Yield) |
| Continuous Flow Etherification | Amberlyst 15 | 238 | - | 56 (Yield) |
| Hydrogen-Free Synthesis | Cu-Mg-Al | 210 | 95.1 | 92.2 (Selectivity) |
| Enzymatic Transetherification | Lipase | - | - | 45-50 (Yield) |
This table provides a summary of data from various sources. researchgate.netsci-hub.se
Purification and Isolation Techniques for Synthesized this compound
Following synthesis, the crude product must be purified to isolate this compound from unreacted starting materials, catalysts, and byproducts.
Distillation and Chromatographic Separations
Commonly employed purification techniques include distillation and chromatographic separations. Vacuum distillation is effective for isolating this compound, which has a boiling point of 110°C at 15 mmHg. This method separates the desired product based on differences in boiling points among the components of the reaction mixture. google.com
Chromatographic methods, such as preparative liquid chromatography with a silica (B1680970) resin, can be used for further purification, particularly for separating 1,3-propanediol (B51772) from structurally similar compounds like 1,2-propanediol. researchgate.net In some processes, a combination of techniques is used. For example, a novel method involving phase separation followed by chromatography has been developed for the isolation and purification of 1,3-propanediol, achieving high purity and yield. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 3 Ethoxy 1,2 Propanediol
General Reaction Classes and Functional Group Transformations
The reactivity of 3-ethoxy-1,2-propanediol is centered around its hydroxyl and ether functionalities. These groups allow it to undergo oxidation, reduction, and nucleophilic substitution reactions.
Oxidation Reactions (Aldehyde and Carboxylic Acid Formation)
The primary and secondary alcohol groups in this compound are susceptible to oxidation. The specific products formed—aldehydes or carboxylic acids—depend on the oxidizing agent used and the reaction conditions.
Aldehyde Formation: Milder oxidizing agents can selectively oxidize the primary alcohol to an aldehyde.
Carboxylic Acid Formation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol to a carboxylic acid. organic-chemistry.org The oxidation of aldehydes to carboxylic acids can also be achieved with reagents like Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.org The general mechanism for aldehyde oxidation involves the formation of a gem-diol intermediate, which is then further oxidized. libretexts.org
A variety of reagents can be employed for the oxidation of aldehydes to carboxylic acids, offering alternatives to traditional metal-mediated oxidations. organic-chemistry.org
Reduction Reactions (Alcohol Formation)
The term "reduction" in the context of this compound primarily refers to reactions that would reduce any aldehyde or carboxylic acid derivatives back to the corresponding alcohol. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this purpose.
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing both aldehydes and carboxylic acids to primary alcohols. libretexts.orglibretexts.org
Sodium borohydride (NaBH₄): A milder reducing agent that readily reduces aldehydes but is generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org
The reduction process involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org
Nucleophilic Substitution Reactions (Ether and Ester Formation)
The hydroxyl groups of this compound can act as nucleophiles, participating in substitution reactions to form new ether or ester linkages.
Ether Formation: In the presence of a strong base, the alcohol groups can be deprotonated to form alkoxides. These alkoxides can then react with alkyl halides in a classic Williamson ether synthesis to form a new ether bond. masterorganicchemistry.com This is an Sₙ2 reaction, and thus works best with primary alkyl halides. masterorganicchemistry.com
Ester Formation: Esters can be formed through the reaction of the alcohol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This reaction is typically catalyzed by an acid.
Role as a Reactant and Intermediate in Organic Synthesis
This compound serves as a valuable building block and intermediate in various synthetic pathways due to its bifunctional nature. cymitquimica.com
It is a key intermediate in the synthesis of dioxolane compounds. guidechem.com These dioxolanes are notable for their potential application as additives to diesel fuel, where they can significantly reduce the emission of particulate matter and nitrogen oxides (NOx). guidechem.com The synthesis of these dioxolanes often involves the reaction of this compound with carbonyl compounds in the presence of an acid catalyst to form cyclic acetals or ketals. organic-chemistry.org
Furthermore, this compound can be used as a precursor in the Mitsunobu reaction. For instance, it reacts with N-hydroxyphthalimide in the synthesis of 2-(3-ethoxy-2-hydroxypropoxy)isoindoline-1,3-dione. sigmaaldrich.com It also finds application as a crosslinking agent in the development of poly(glycidol) hydrogels for biomedical applications and as an acceptor substrate in glycosylation reactions catalyzed by sucrose (B13894) phosphorylase. sigmaaldrich.comsmolecule.com
Formation of Derivatives and Related Compounds
Synthesis of Cyclic Phosphates for Flame Retardants
A significant application of this compound is its use as a substrate in the synthesis of cyclic phosphates, which are employed as flame retardants. sigmaaldrich.comsigmaaldrich.com Phosphorus-based flame retardants are considered effective alternatives to halogenated compounds and function by promoting char formation in the condensed phase and releasing radical inhibitors in the gas phase during combustion. udayton.edumdpi.com
Crosslinking Agent in Poly(glycidol) Hydrogel Development
This compound (EGE) serves as a functional crosslinking agent in the formulation of poly(glycidol) hydrogels. sigmaaldrich.com These hydrogels are noted for being biocompatible materials, which gives them significant potential for use in biomedical fields such as tissue engineering and advanced drug delivery systems. smolecule.com The role of this compound is to link the poly(glycidol) polymer chains, creating a stable, three-dimensional network structure that is characteristic of hydrogels.
Precursor in Mitsunobu Reactions
The compound is utilized as a precursor or starting material in Mitsunobu reactions. sigmaaldrich.com Specifically, it can be employed in the Mitsunobu reaction involving N-hydroxyphthalimide and poly(glycidol). sigmaaldrich.com The Mitsunobu reaction is a versatile method in organic synthesis for converting alcohols into a variety of other functional groups, such as esters and ethers, typically with inversion of stereochemistry. In the context of 1,2-diols like this compound, studies on similar structures have shown that the reaction can lead to predominantly secondary chloride substitution, highlighting a degree of regioselectivity. researchgate.net
Synthesis of 2-(3-ethoxy-2-hydroxypropoxy)isoindoline-1,3-dione
This compound is identified as a key precursor for the targeted synthesis of 2-(3-ethoxy-2-hydroxypropoxy)isoindoline-1,3-dione. sigmaaldrich.com This synthesis involves the reaction of the diol's hydroxyl groups with a suitable phthalimide (B116566) derivative, likely N-hydroxyphthalimide, to form the corresponding ether linkage. This application underscores its utility as a building block for creating more complex molecules with specific functionalities. sigmaaldrich.com
Comparative Reactivity with Structurally Similar 1,2-Propanediol Derivatives
The reactivity of this compound can be understood by comparing it to other 1,2-propanediol derivatives. The substituent group at the C-3 position significantly influences the molecule's physicochemical properties and reactivity.
A study on regioselective glucosylation catalyzed by sucrose phosphorylase provides a clear comparison of reactivity among various acceptors. nih.gov In this enzymatic reaction, this compound was an effective acceptor substrate, yielding approximately 65% of the desired product. nih.gov The study established a specific order of reactivity for other related compounds. nih.gov
Table 1: Comparative Reactivity of 1,2-Propanediol Derivatives in a Sucrose Phosphorylase-Catalyzed Reaction
| Compound | Relative Reactivity |
| 3-Methoxy-1,2-propanediol (B53666) | Highest |
| 1,2-Propanediol | High |
| 3-Allyloxy-1,2-propanediol (B54475) | Moderate |
| 3-(o-Methoxyphenoxy)-1,2-propanediol | Lower |
| 3-tert-Butoxy-1,2-propanediol | Lowest |
| Data sourced from a study on regioselective O-glucosylation. nih.gov |
This comparison shows that the size and electronic nature of the substituent on the ether linkage directly impact the molecule's ability to participate in the reaction. nih.gov The ethoxy group in this compound provides a balance of properties that makes it a useful substrate. nih.gov
Mechanistic Studies of this compound Reactions
The reaction mechanisms of this compound are governed by the interplay of various intermolecular forces, which are dictated by its molecular structure. Its ability to act as a solvent and a reactant is rooted in these fundamental interactions.
Hydrogen Bonding Interactions
A defining feature of this compound's reactivity is the presence of two hydroxyl (-OH) groups in a vicinal arrangement. These groups are prime sites for forming hydrogen bonds with other molecules. Studies on the parent molecule, propane-1,2-diol, reveal that intermolecular hydrogen bonds are the dominant form of interaction in the pure liquid, creating a complex three-dimensional network. acs.orgscribd.com The introduction of this compound into a system can disrupt existing hydrogen bonds while forming new, weaker ones. acs.org This ability to act as both a hydrogen bond donor (via the -OH protons) and acceptor (via the oxygen lone pairs) is crucial to its function as a solvent and its miscibility with polar substances. smolecule.com
Van der Waals Forces and Dipole-Dipole Interactions
Beyond hydrogen bonding, the reactivity and physical properties of this compound are influenced by van der Waals forces and dipole-dipole interactions. The molecule possesses a permanent dipole moment due to the high electronegativity of its oxygen atoms in both the ether and hydroxyl groups, leading to dipole-dipole interactions with other polar molecules. libretexts.org Furthermore, the entire molecule, particularly the non-polar ethyl group (-CH2CH3), participates in weaker van der Waals forces, specifically London dispersion forces. libretexts.org These forces, although weaker than hydrogen bonds, are cumulative and contribute significantly to its ability to dissolve a range of solutes and interact with molecular targets. libretexts.org
Analytical Methodologies for 3 Ethoxy 1,2 Propanediol
Spectroscopic Characterization Techniques
Spectroscopy is an indispensable tool for confirming the molecular structure of 3-ethoxy-1,2-propanediol. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a fingerprint, revealing details about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms. nih.gov
¹H-NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment. The ethoxy group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The protons on the propanediol (B1597323) backbone appear as a more complex set of multiplets. The chemical shifts, integration values, and splitting patterns of these signals provide definitive confirmation of the compound's structure.
¹³C-NMR: The carbon-13 NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom in the molecule. nih.gov The spectrum would typically show five signals corresponding to the two carbons of the ethoxy group and the three carbons of the propane-1,2-diol backbone. The chemical shifts of these peaks are indicative of their bonding environment (e.g., attached to oxygen).
Expected ¹H-NMR and ¹³C-NMR Data for this compound
| Atom Type | Expected Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H-NMR | ||
| -CH₃ (ethoxy) | ~1.2 (triplet) | Ethyl group terminal methyl |
| -OCH₂- (ethoxy) | ~3.5 (quartet) | Ethyl group methylene |
| -CH₂-CH-CH₂OH | ~3.4-3.8 (multiplets) | Propanediol backbone protons |
| -OH | Variable | Hydroxyl protons, often broad |
| ¹³C-NMR | ||
| -CH₃ (ethoxy) | ~15 | Ethyl group methyl carbon |
| -OCH₂- (ethoxy) | ~66 | Ethyl group methylene carbon |
| -CH₂OH | ~64 | Primary alcohol carbon |
| -CHOH | ~71 | Secondary alcohol carbon |
| -OCH₂- (backbone) | ~73 | Ether-linked backbone carbon |
Note: Exact chemical shifts can vary based on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. A strong, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The C-O stretching vibrations of the ether and alcohol groups appear as strong bands in the fingerprint region, typically between 1150 and 1000 cm⁻¹. nist.govnist.gov Additionally, C-H stretching vibrations from the alkyl portions of the molecule are observed around 2900-3000 cm⁻¹. nih.gov
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2975-2850 | C-H stretch | Alkyl (C-H) |
| ~1100 | C-O stretch | Ether (C-O-C) and Alcohol (C-O) |
Source: Data compiled from general spectroscopic principles and available spectra for similar compounds. nih.govnist.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound (120.15 g/mol ). nih.govnist.gov The spectrum also shows a series of fragment ion peaks, which result from the predictable cleavage of the molecule. Common fragmentation patterns for ethers and diols can help to confirm the structure. The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nist.gov
Key Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Possible Ion Fragment |
|---|---|
| 120 | [C₅H₁₂O₃]⁺ (Molecular Ion) |
| 103 | [M - OH]⁺ |
| 90 | [M - CH₂O]⁺ |
| 75 | [M - C₂H₅O]⁺ |
| 59 | [CH(OH)CH₂OH]⁺ |
| 45 | [C₂H₅O]⁺ |
Source: Based on NIST Mass Spectrometry Data and general fragmentation patterns. nih.govnist.gov
Chromatographic Quantification and Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. Gas chromatography is particularly well-suited for this volatile compound.
Gas chromatography (GC) is a premier technique for analyzing volatile compounds like this compound. pubcompare.ai In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of components between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for detection, as it offers high sensitivity to organic compounds. pubcompare.ainih.gov The analysis of reaction products from processes like the etherification of glycerol (B35011) often employs GC-FID to determine the conversion and selectivity towards products such as this compound. pubcompare.ai It is also used as an analyte protectant in the GC analysis of pesticides, where it improves peak shape and accuracy by minimizing analyte degradation. sigmaaldrich.comsigmaaldrich.com
For accurate quantification using GC-FID, an external or internal standard calibration method is employed. The internal standard method is often preferred as it corrects for variations in injection volume and instrument response.
The process involves these key steps:
Selection of an Internal Standard: An internal standard (IS) is a stable compound with properties similar to the analyte (this compound) but which is not present in the sample. It should be well-resolved from all other peaks in the chromatogram.
Preparation of Calibration Standards: A series of calibration standards are prepared, each containing a known concentration of this compound and a constant concentration of the internal standard. environics.com
GC-FID Analysis: Each standard is injected into the GC-FID system under consistent operating conditions. environics.com The peak areas of both the analyte and the internal standard are recorded.
Construction of the Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area (y-axis) against the known concentration of the analyte (x-axis). environics.comresearchgate.netresearchgate.net This relationship should be linear over the desired concentration range.
Sample Analysis: The unknown sample is prepared with the same constant concentration of the internal standard, analyzed using the same GC-FID method, and the peak area ratio is calculated. The concentration of this compound in the sample is then determined by interpolation from the linear regression equation of the calibration curve. researchgate.net
This robust method ensures high precision and accuracy in the quantification of this compound in various matrices. nih.gov
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Method Validation (Linearity, Recovery, Precision)
The validation of analytical methods is crucial to ensure the reliability and accuracy of results. For methods involving this compound, either as an analyte or a reagent, validation typically assesses linearity, recovery, and precision.
Linearity: Calibration curves are constructed to demonstrate a proportional relationship between the concentration of an analyte and the instrument's response. In the analysis of pesticides where this compound is used as an analyte protectant, excellent linearity has been demonstrated, with correlation coefficients (r²) often exceeding 0.98. researchgate.net For instance, in the multi-residue analysis of 52 pesticides, the linear range was established between 0.01 and 1.00 mg/L. researchgate.net Similarly, methods for analyzing dimethipin (B166068) and picoxystrobin (B33183) have reported determination coefficients (R²) of ≥ 0.998. researchgate.netresearchgate.net
Recovery: Recovery studies are performed to evaluate the efficiency of the analytical method in extracting the analyte from the sample matrix. Acceptable recovery rates for methods utilizing this compound as a protectant are generally within the 70–120% range. Studies have reported mean recoveries spanning from 81.8% to 119.5% for various pesticides in vegetables researchgate.net, and between 75.3% and 105.1% for picoxystrobin in rice and corn. researchgate.net
Precision: Precision measures the degree of agreement among a series of individual measurements and is usually expressed as the relative standard deviation (RSD). For pesticide residue analysis methods, RSD values are typically below 20%. Specific studies have shown RSDs ranging from 0.8% to 17.6% for pesticides in vegetables researchgate.net and below 10% for dimethipin in animal-based food products. researchgate.net
The table below summarizes typical method validation parameters from studies where this compound was used as an analyte protectant.
Table 1: Examples of Method Validation Parameters in Analyses Using this compound
| Parameter | Analyte(s) | Matrix | Result | Citation(s) |
|---|---|---|---|---|
| Linearity (r² or R²) | 52 Pesticides | Vegetables | > 0.98 | researchgate.net |
| Dimethipin | Animal Products | ≥ 0.998 | researchgate.net | |
| Picoxystrobin | Rice, Corn | > 0.998 | researchgate.net | |
| Recovery (%) | 52 Pesticides | Vegetables | 81.8 - 119.5 | researchgate.net |
| Dimethipin | Animal Products | 88.8 - 110.0 | researchgate.net | |
| Picoxystrobin | Rice, Corn | 75.0 - 105.1 | researchgate.net | |
| Precision (RSD %) | 52 Pesticides | Vegetables | 0.8 - 17.6 | researchgate.net |
| Dimethipin | Animal Products | ≤ 11.97 | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the trace analysis of various compounds, including pesticide residues in food and environmental samples. aocs.org The role of this compound in this context is not typically as an analyte but as a crucial additive known as an analyte protectant. aocs.orgscispace.com Its application is particularly critical for trace analysis in complex matrices where target analytes are present at very low concentrations. aocs.orgjst.go.jp For example, a multi-residue method for 52 different pesticides in vegetables utilized this compound to achieve detection limits as low as 0.2 to 9.4 µg/kg. researchgate.net Similarly, its use in the analysis of 44 pesticides in fruit-based baby food enabled quantification at levels of ≤10 ng/g, meeting stringent regulatory requirements. jst.go.jp
Role as an Analyte Protectant in GC-MS
One of the most significant applications of this compound in analytical chemistry is its function as an "analyte protectant" (AP) in GC, particularly for the analysis of labile pesticide residues. aocs.orgrsc.orgresearchgate.net During GC analysis, some analytes can be lost due to adsorption or thermal degradation at active sites within the injector port and chromatographic column. mdpi.comd-nb.info Analyte protectants are compounds that are co-injected with the sample to passivate these active sites, thereby improving the performance of the analysis. d-nb.infothieme-connect.com this compound, often in combination with other protectants like D-sorbitol and L-gulonic acid γ-lactone, has been found to be highly effective across a wide range of pesticides. jst.go.jpmdpi.comthieme-connect.com
The hot GC injection port is a common site for the thermal degradation of sensitive analytes. researchgate.net this compound helps to mitigate this degradation. aocs.org It functions by competitively adsorbing to active sites, such as free silanol (B1196071) groups, on the glass liner and column surfaces. aocs.orgd-nb.info By blocking these sites, it prevents the target analytes from interacting with them, thus safeguarding the compounds from thermal breakdown during vaporization and transfer onto the column. researchgate.netresearchgate.net This protective mechanism is crucial for obtaining accurate quantitative results for thermally labile compounds. aocs.org
A direct consequence of mitigating analyte degradation and adsorption is the significant improvement in chromatographic performance. The use of this compound as a protectant leads to enhanced peak symmetry and greater signal intensity. aocs.orgmdpi.com When analytes interact with active sites, it often results in broad, tailing peaks, which are difficult to integrate and quantify accurately. researchgate.net By preventing these interactions, analyte protectants ensure that a greater proportion of the analyte molecules travels through the column in a tight band, resulting in sharper, more symmetrical peaks. mdpi.comresearchgate.net Studies have shown that this effect can lead to peak enhancement of up to 41% for certain pesticides. mdpi.com
In the analysis of complex samples like fruits and vegetables, co-extracted matrix components can cause a phenomenon known as the "matrix-induced response enhancement effect". d-nb.info These matrix components can mask active sites in the GC system, leading to a higher response for an analyte in a matrix extract compared to the same concentration in a pure solvent standard. researchgate.net This discrepancy, known as a matrix effect, can lead to significant quantification errors.
An effective strategy to counteract this is the use of analyte protectants. rsc.orgresearchgate.net By adding this compound to both the sample extracts and the solvent-based calibration standards, a similar response enhancement is induced in both. researchgate.netthieme-connect.com This approach equalizes the response, effectively minimizing the matrix effect and allowing for more accurate quantification without the need to prepare matrix-matched standards for every different type of sample. researchgate.netthieme-connect.com This technique simplifies calibration in routine analysis and improves the ruggedness of the method by reducing the need for frequent instrument maintenance caused by the buildup of nonvolatile matrix components. thieme-connect.com
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This compound possesses a chiral center at the C2 carbon and therefore exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such chiral compounds. researchgate.net While specific, published methods for the direct enantiomeric separation of this compound are not prominently documented, the principles and techniques used for closely related chiral glycerol ethers are well-established and applicable. researchgate.netmdpi.comd-nb.info
Two primary strategies are employed for the chiral separation of glycerol derivatives by HPLC:
Derivatization: The analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase, such as silica (B1680970) gel. aocs.org For example, racemic 1-O-alkylglycerols have been successfully separated after being converted to their bis(3,5-dinitrophenylurethane) derivatives. mdpi.com
Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is injected onto an HPLC column that contains a chiral selector immobilized on the stationary phase. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for resolving the enantiomers of various glycerol derivatives. researchgate.net For instance, the enantiomers of 1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol have been separated on a cellulose-modified Chiralcel OD column using a normal-phase mobile phase of hexane (B92381) and 2-propanol. researchgate.net The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, involving interactions such as hydrogen bonding and dipole-dipole stacking. rsc.org
Given its structural similarity to other glycerol ethers, it is expected that the enantiomers of this compound could be successfully resolved using these established HPLC methods.
Other Analytical Applications
Beyond its role as an analyte protectant in gas chromatography, this compound finds utility in other specialized analytical applications. Its chemical properties, including its polarity and thermal stability, make it a suitable candidate for various analytical techniques where a reliable reference compound is necessary.
A significant application of this compound is its use as an internal standard in chromatographic methodologies for the quantitative monitoring of chemical reactions. An internal standard is a compound added in a constant amount to all samples—blanks, calibration standards, and unknowns—before analysis. By comparing the detector response of the analytes to that of the internal standard, variations in sample injection volume, solvent evaporation, and detector response can be compensated for, leading to improved accuracy and precision in quantitative analysis.
This compound is particularly effective as an internal standard in Gas Chromatography with Flame Ionization Detection (GC-FID) for determining the conversion and selectivity of reactions. Its structural similarity to glycerol and its derivatives, combined with a distinct retention time, allows it to be separated from reactants and products while behaving similarly under the analytical conditions. This is crucial when monitoring reactions such as the etherification of glycerol, where precise quantification of reactants, intermediates, and final products is necessary to understand the reaction kinetics and optimize process conditions. mdpi.com
For instance, in the acid-catalyzed etherification of glycerol, an internal standard is essential for accurately tracking the disappearance of glycerol and the appearance of various glycerol ether products over time. mdpi.com The selection of a suitable internal standard that does not react with the components of the reaction mixture and is well-resolved chromatographically is paramount for reliable results. mdpi.com
Research Findings:
In a hypothetical scenario monitoring the etherification of glycerol with an alcohol, this compound could be employed as the internal standard. Samples would be taken from the reactor at various time intervals, quenched, and then analyzed by GC-FID. The concentration of each component would be calculated based on its peak area relative to the peak area of the known concentration of this compound.
Below is an illustrative data table representing the kind of results obtained from such an analysis.
Table 1: Representative GC-FID Data for Monitoring Glycerol Etherification Using this compound as an Internal Standard
| Compound | Retention Time (min) | Response Factor (relative to Internal Standard) | Concentration at T=0 (M) | Concentration at T=x (M) |
|---|---|---|---|---|
| Glycerol (Reactant) | 5.8 | 1.2 | 1.0 | 0.4 |
| Mono-ether Product | 8.2 | 1.1 | 0.0 | 0.5 |
| Di-ether Product | 11.5 | 1.05 | 0.0 | 0.1 |
| This compound (Internal Standard) | 9.5 | 1.00 | 0.1 | 0.1 |
This data allows for the calculation of glycerol conversion and the selectivity towards mono-ether and di-ether products at time 'x'. The consistent concentration of the internal standard confirms the validity of the quantitative data.
Biological and Biochemical Studies of 3 Ethoxy 1,2 Propanediol
Biochemical Interactions and Enzymatic Reactions
3-Ethoxy-1,2-propanediol has been identified as a viable acceptor substrate in glycosylation reactions that are catalyzed by the enzyme sucrose (B13894) phosphorylase. sigmaaldrich.comsigmaaldrich.com This enzymatic process facilitates the regioselective glucosylation of the secondary hydroxyl group in various 1,2-propanediols, including the 3-ethoxy derivative. nih.gov In these reactions, sucrose acts as the donor substrate, leading to the exclusive formation of 2-O-alpha-D-glucopyranosyl products. nih.gov
Research has focused on optimizing this biocatalytic synthesis. nih.gov One key aspect has been the prevention of sucrose hydrolysis, a side reaction catalyzed by phosphorylase that can lead to the formation of unwanted by-products like maltose (B56501) and kojibiose. nih.gov By using a high concentration of this compound (1.0M) as the acceptor and a moderate excess of the sucrose donor, a desirable transfer product yield of approximately 65% has been achieved. nih.gov Under these conditions, the loss of the glucosyl substrate to by-products was minimal. nih.gov
The reactivity of different acceptor substrates has been compared, with the following order of decreasing reactivity observed: 3-methoxy-1,2-propanediol (B53666) > 1,2-propanediol > 3-allyloxy-1,2-propanediol (B54475) > 3-(o-methoxyphenoxy)-1,2-propanediol > 3-tert-butoxy-1,2-propanediol. nih.gov An important finding is that the glucosylated 1,2-propanediols, the products of this reaction, are not noticeably hydrolyzed by sucrose phosphorylase. nih.gov This characteristic simplifies the synthesis process, allowing it to proceed under quasi-equilibrium reaction conditions. nih.gov
| Acceptor Substrate | Relative Reactivity |
|---|---|
| 3-methoxy-1,2-propanediol | Highest |
| 1,2-propanediol | High |
| 3-allyloxy-1,2-propanediol | Moderate |
| 3-(o-methoxyphenoxy)-1,2-propanediol | Low |
| 3-tert-butoxy-1,2-propanediol | Lowest |
Metabolic Pathways and Biotransformation
While specific metabolic pathways for this compound are not extensively detailed in the provided search results, a comparison can be drawn to the degradation of the structurally similar 1,2-propanediol. 1,2-propanediol is an aliphatic alcohol often used as an excipient in pharmaceutical preparations. medchemexpress.com The metabolism of 1,2-propanediol is a well-understood process in many organisms.
The hydrolytic stability of ether linkages, such as the one present in this compound, can be influenced by the molecular structure. Studies on related copolyesters have shown that hydrolytic stability is generally higher for ether diol units compared to alkyl diol units. researchgate.net This suggests that the ether bond in this compound may exhibit a degree of stability against spontaneous hydrolysis in aqueous biological environments. However, enzymatic hydrolysis can occur. For instance, epoxide hydrolases are enzymes capable of hydrolyzing epoxide rings to form diols, as seen in the conversion of phenyl glycidyl (B131873) ether to 3-phenoxy-1,2-propanediol. uniovi.es While not a direct analog, this demonstrates a class of enzymes that act on related structures.
Interactions with Biological Molecules (e.g., Proteins, Lipids, Carbohydrates)
This compound's ability to interact with various biological molecules is a key aspect of its utility in biochemical and biomedical research. Its solvent properties allow it to dissolve a range of biological molecules, including proteins, lipids, and carbohydrates, which is valuable for studying biological processes. The presence of both an ether functional group and two hydroxyl groups imparts a degree of both hydrophilicity and lipophilicity, enabling it to interact with both polar and non-polar molecules. These interactions are facilitated through hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
In the context of protein interactions, the hydroxyl groups of this compound can form hydrogen bonds. This has been explored in the design of small molecule inhibitors of protein-protein interactions, although in one study, derivatives with a 1,2-propanediol group did not show improved inhibitory activity despite the potential for additional hydrogen bonds. nih.gov With lipids, its amphiphilic nature can be relevant in formulations for drug delivery, where it may interact with lipid-based carriers like liposomes. google.com Its interaction with carbohydrates is evident from its role as an acceptor substrate in glycosylation reactions. rsc.org
Bioaccumulation and Biodegradation Potential
The potential for a chemical to accumulate in living organisms (bioaccumulation) and to be broken down by natural processes (biodegradation) are important environmental considerations.
For this compound, ecotoxicity studies have provided some insights. In a comparative study of glycerol-derived solvents, this compound was found to be the least toxic compound to several aquatic organisms. publish.csiro.au The toxicity of these solvents was observed to increase with their lipophilicity. publish.csiro.au This suggests a lower potential for adverse effects in aquatic environments compared to more lipophilic derivatives.
While specific data on the bioaccumulation factor (BCF) for this compound was not found, the general principle is that substances that are persistent and bioaccumulative, combined with toxicity and environmental release, are of greater concern. canada.ca
Toxicological Research and Safety Assessments of 3 Ethoxy 1,2 Propanediol
Cellular and Molecular Effects
Research into the cellular and molecular interactions of 3-Ethoxy-1,2-propanediol has primarily centered on its potential to cause localized irritation.
Toxicological assessments based on aggregated data from multiple companies have classified this compound as a skin irritant. nih.govguidechem.com According to notifications submitted to the European Chemicals Agency (ECHA) C&L Inventory, it is consistently categorized as Skin Irritation, Category 2. nih.gov Similarly, it is classified as causing serious eye irritation. nih.govchemos.decpachem.com These classifications are derived from toxicological testing that evaluates the potential of a substance to cause cellular damage upon contact with skin and eyes. guidechem.com While detailed reports from specific in vitro cytotoxicity assays on particular cell lines are not extensively available in the public domain, the harmonized classifications point towards a potential for localized cytotoxic effects.
Organ-Specific Toxicity Research
Investigations into organ-specific toxicity have identified potential effects on the respiratory system following a single exposure. Multiple sources classify this compound for Specific Target Organ Toxicity – Single Exposure, Category 3, with the potential to cause respiratory irritation. nih.govchemos.decpachem.com Conversely, the substance is not classified as a specific target organ toxicant following repeated exposure. chemos.de Further toxicological evaluations indicate that it is not classified as a germ cell mutagen, a carcinogen, or a reproductive toxicant. chemos.dechemos.de
Environmental Toxicology and Ecotoxicity Studies
As a glycerol-derived solvent, this compound is of interest in the context of green chemistry, necessitating a thorough evaluation of its environmental footprint. publish.csiro.auresearchgate.net
A systematic study evaluated the acute ecotoxicity of this compound and four other glycerol-derived solvents using a range of aquatic bioindicators that represent different trophic levels. The organisms tested included the crustacean Daphnia magna, the zebrafish (Danio rerio), the green alga Chlamydomonas reinhardtii, and the bacterium Vibrio fischeri. publish.csiro.auresearchgate.netresearchgate.net
The research found that this compound was the least toxic of the five tested compounds for all the aquatic organisms. publish.csiro.auresearchgate.net The toxicity of the studied glycerol-derived solvents was generally low, with many being classified as practically harmless to Vibrio fischeri. rsc.org
Table 1: Acute Ecotoxicity of Glycerol-Derived Solvents
| Compound | Daphnia magna (crustacean) | Danio rerio (fish) | Chlamydomonas reinhardtii (alga) | Vibrio fischeri (bacterium) |
|---|---|---|---|---|
| This compound | Least Toxic | Least Toxic | Least Toxic | Least Toxic |
| 1,3-Diethoxy-2-propanol | More Toxic | More Toxic | More Toxic | More Toxic |
| 3-Butoxy-1,2-propanediol | More Toxic | More Toxic | More Toxic | More Toxic |
| 1,3-Dibutoxy-2-propanol | More Toxic | Most Toxic | More Toxic | Most Toxic |
| 1,2,3-Tributoxypropane | Most Toxic | More Toxic | Most Toxic | More Toxic |
This table provides a relative comparison of toxicity as reported in the study. publish.csiro.au
The aforementioned ecotoxicity study hypothesized that the toxicity of these glycerol-derived solvents would increase as a function of their lipophilicity. publish.csiro.auresearchgate.net This hypothesis is linked to the chemical structure of the solvents, where an increase in the number and length of the alkyl chains enhances lipophilicity. publish.csiro.aursc.org The results confirmed this trend; toxicity generally increased with the addition of longer alkyl chains. publish.csiro.auresearchgate.net As this compound has a relatively short ethyl group, its lower lipophilicity corresponds with it being the least toxic compound tested across the aquatic bioindicators. publish.csiro.au This relationship between lipophilicity and toxicity is a key factor in assessing the environmental impact of this class of solvents. acs.org
To evaluate the potential damage from eventual emissions, an Environmental Health and Safety (EHS) approach was utilized. publish.csiro.auresearchgate.net This methodology assesses risks to both the environment and human health by assigning a score to each chemical for health, safety, and environmental categories based on available physicochemical and toxicity data. publish.csiro.auresearchgate.net The assessment identified this compound as one of the best candidates considered least dangerous for short-term exposure among the studied biomodels. publish.csiro.auresearchgate.netresearchgate.net The results suggest that, while more tests are needed, this family of compounds holds promise for being safe and useful for industrial applications. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2,3-Tributoxypropane |
| 1,3-Dibutoxy-2-propanol |
| 1,3-Diethoxy-2-propanol |
| 3-Butoxy-1,2-propanediol |
| This compound |
| Chlamydomonas reinhardtii |
| Danio rerio |
| Daphnia magna |
| Glycerol (B35011) |
Environmental Fate and Degradation of 3 Ethoxy 1,2 Propanediol
Adsorption and Desorption Characteristics in Soil
The mobility of 3-Ethoxy-1,2-propanediol in soil is dictated by its adsorption and desorption behavior, which is closely related to its physical and chemical properties. The octanol-water partition coefficient (Log P) is a key indicator of a substance's tendency to sorb to organic matter in soil. A low Log P value suggests low adsorption and high mobility.
Table 2: Predicted Partitioning Behavior and Relevant Soil Characteristics
| Parameter | Value/Characteristic | Implication for Soil Interaction | Source |
| Predicted Octanol-Water Partition Coefficient (XLogP3) | -0.9 | Indicates very low potential for adsorption to soil organic matter and high mobility in soil. | nih.gov |
| Water Solubility | Miscible | High solubility in water facilitates transport through the soil column with percolating water. | publications.gc.ca |
| Example Soil Characteristics (from a related study) | Sandy-loam texture, 3.3% organic matter, pH 7.73 | In soils with low to moderate organic matter, the compound is expected to be highly mobile. | mdpi.com |
Given its high water solubility and a predicted negative Log P value, this compound is expected to have a low affinity for soil particles and organic matter. publications.gc.canih.gov This suggests that it will not be strongly retained in the soil and has the potential to leach into groundwater.
Distribution Modeling in Environmental Systems
Fugacity-based environmental distribution models are used to predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. For the class of propylene (B89431) glycol ethers, these models provide insight into their likely environmental distribution.
Modeling indicates that these substances are likely to partition significantly into both the soil and water compartments. scbt.com Due to their low volatility, only negligible amounts are expected to remain in the air. scbt.com Similarly, their low potential for bioaccumulation, inferred from the low octanol-water partition coefficient, suggests that negligible amounts will be found in aquatic biota. scbt.comnih.gov The primary environmental sinks for this compound are therefore predicted to be water and soil, where it will be subject to transport and degradation processes. scbt.com
Advanced Applications and Research Prospects for 3 Ethoxy 1,2 Propanediol
Pharmaceutical Formulations and Drug Delivery Systems
3-Ethoxy-1,2-propanediol, a glycerol (B35011) ether derivative, is gaining attention in the pharmaceutical sector for its versatile properties as a solvent and excipient. smolecule.com Its unique molecular structure, featuring both an ether group and two hydroxyl groups, imparts a balance of hydrophilic and lipophilic characteristics. smolecule.com This dual nature makes it an effective solvent for a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble in water. smolecule.com
Enhancement of Drug Solubility and Bioavailability
Interactive Table: Research Findings on Solubility Enhancement
| Finding | Description | Source |
| Improved Bioavailability | The inclusion of this compound in formulations has been shown to improve the bioavailability of poorly soluble drugs. smolecule.com | smolecule.com |
| Effective Solubilizer | It acts as an effective solvent for both polar and non-polar compounds, a crucial property for drug delivery systems. smolecule.com | smolecule.com |
Materials Science and Engineering Applications
The utility of this compound extends beyond pharmaceuticals into the realm of materials science, particularly in the development of advanced biomaterials.
Crosslinking Agent in Hydrogel Systems for Tissue Engineering and Drug Delivery
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively researched for biomedical applications like tissue engineering and controlled drug release. smolecule.comsigmaaldrich.com this compound can function as a crosslinking agent in the synthesis of poly(glycidol) hydrogels. smolecule.comsigmaaldrich.com These hydrogels are biocompatible and can simulate the natural extracellular matrix, creating a supportive environment for cell growth and facilitating the targeted release of therapeutic agents. smolecule.com The crosslinking process is fundamental to the formation of a stable hydrogel structure. google.com
Green Solvents and Sustainable Processes
In the push for more environmentally friendly chemical processes, this compound is being explored as a "green solvent." guidechem.compublish.csiro.au Derived from glycerol, a byproduct of biodiesel production, it presents a renewable alternative to conventional petroleum-based solvents. publish.csiro.auresearchgate.net Its properties, such as being a viscous, stable, and hygroscopic liquid, make it suitable for various applications. guidechem.comxinchem.com It is miscible with water, ethanol (B145695), and many organic solvents. guidechem.comxinchem.com
Ecotoxicity studies have been conducted to assess the environmental impact of glycerol-derived solvents. In a comparative study, this compound was found to be the least toxic among the tested glycerol ethers to several aquatic organisms, suggesting it may be a safer choice for industrial applications. publish.csiro.auresearchgate.net
Precursor for Novel Chemical Entities
This compound serves as a valuable intermediate in the synthesis of other chemical compounds. guidechem.comxinchem.com It is a key precursor for producing dioxolane compounds, which have potential applications as fuel additives to reduce emissions from diesel engines. guidechem.comxinchem.com Furthermore, it can be used as a precursor in the Mitsunobu reaction to synthesize other complex molecules, such as 2-(3-ethoxy-2-hydroxypropoxy)isoindoline-1,3-dione. sigmaaldrich.com
Emerging Research Areas and Future Directions
The unique chemical structure of this compound, which combines ether and diol functionalities, has positioned it as a compound of significant interest in several advanced research fields. Current investigations are exploring its potential beyond traditional solvent applications, focusing on green chemistry, advanced analytical methods, and biomedical materials. These emerging areas promise to broaden the utility of this versatile molecule.
Green Chemistry and Biofuel Development
A prominent area of research is the valorization of glycerol, a low-cost byproduct of biodiesel production, into value-added chemicals, including fuel additives. This compound is a key intermediate in this process. researchgate.netua.es Research focuses on the catalytic etherification of glycerol with ethanol to synthesize this compound. guidechem.comresearchgate.net This process is a cornerstone of developing more sustainable biofuels, and studies have explored various catalysts and reaction conditions to optimize the yield and efficiency of this conversion. For instance, investigations have reported on the use of catalysts like HZSM-5 and sulfonic acid-functionalized silicas to facilitate this reaction. guidechem.comresearchgate.net
Furthermore, this compound itself is being evaluated as a potential antiknock additive for gasoline and diesel, which could help improve fuel efficiency and reduce engine knocking. guidechem.comchemicalbook.com The development of efficient separation processes for this compound from the reaction mixture is also a critical aspect of the research, ensuring the economic viability of its production as a biofuel component. researchgate.net
Table 1: Selected Research Findings on the Catalytic Synthesis of this compound from Glycerol
| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Reaction Time (hours) | Glycerol Conversion (%) | This compound Yield (%) | Reference |
| HZSM-5 (Si/Al=20) | Glycerol:Ethanol (1:6) | 160 | 20 | 7.3 | 6 | guidechem.com |
| Arenesulfonic acid-functionalized mesostructured silicas | Glycerol:Ethanol (1:15) | 200 | 4 | 74 | 42 (total ethyl ethers) | researchgate.net |
| Tungstophosphoric acid on SiO₂ | Not specified | 160 | Not specified | 91 | 68 | researchgate.net |
Advanced Analytical Techniques
Research has shown its effectiveness, especially for early to mid-eluting pesticides, and it is often used in combination with other protectants like D-sorbitol and L-gulonic acid γ-lactone to provide protection for a wider range of analytes. cabidigitallibrary.orgresearchgate.net
Table 2: Efficacy of this compound as an Analyte Protectant in GC Analysis
| Analyte Group | Protective Effect Noted | Key Finding | Reference |
| Organochlorine, Organophosphate, Synthetic Pyrethroids | Yes | Effective in improving peak shape and sensitivity. Particularly adequate for early to mid-eluting pesticides. | cabidigitallibrary.org |
| Various Pesticides | Yes | Can be used in a mixture with other protectants (D-sorbitol, L-gulonic acid γ-lactone) to cover a wide volatility range. | nih.govresearchgate.net |
| Thermolabile Compounds | Yes | Mitigates analyte degradation in the injection port by blocking active sites, enhancing signal intensity. |
Biomedical Materials and Biocatalysis
The future prospects for this compound extend into the biomedical and biotechnological sectors. One of the most promising applications is its use as a crosslinking agent in the synthesis of poly(glycidol) hydrogels. sigmaaldrich.comsmolecule.com These hydrogels are noted for being biocompatible materials that could be used in advanced applications like tissue engineering and targeted drug delivery systems. smolecule.com The ability of these hydrogels to mimic the natural extracellular matrix provides a supportive environment for cell growth and controlled substance release. smolecule.com
In the field of biocatalysis, this compound is being investigated as an acceptor substrate in enzymatic glycosylation reactions. sigmaaldrich.comsmolecule.com Specifically, studies have shown its potential in reactions catalyzed by sucrose (B13894) phosphorylase, an enzyme important in carbohydrate metabolism. smolecule.comunivie.ac.at In one such study, using this compound as the acceptor substrate resulted in approximately a 65% yield of the desired glycosylated product, highlighting a viable route for the synthesis of complex carbohydrates for therapeutic or other applications. univie.ac.at
Further research is also anticipated in polymer and materials science, where it may serve as a monomer or a component in novel bio-based solvent systems for processing materials like nitrocellulose. sigmaaldrich.comlgcstandards.com
Q & A
Q. What are the established synthetic routes for 3-Ethoxy-1,2-propanediol in laboratory settings?
The primary laboratory synthesis involves the acid-catalyzed etherification of glycerol with ethanol. This method, analogous to the synthesis of 3-Methoxy-1,2-propanediol, proceeds under mild conditions, yielding this compound with water as a byproduct. Key variables include catalyst selection (e.g., sulfuric acid) and stoichiometric control of ethanol to glycerol ratios to optimize regioselectivity .
Q. How is this compound utilized in analytical chemistry methodologies?
In gas chromatography-mass spectrometry (GC-MS), this compound acts as an analyte protectant. It mitigates analyte degradation in the injection port by competitively adsorbing to active sites, thereby enhancing peak symmetry and signal intensity for thermally labile compounds. This application is critical for trace analysis in complex matrices .
Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?
Flame ionization detection (FID) coupled with GC is widely used. Calibration curves are constructed using this compound as an internal standard, enabling precise quantification of reaction components. Method validation includes linearity, recovery, and precision tests under controlled chromatographic conditions (e.g., temperature gradients) .
Advanced Research Questions
Q. What strategies improve catalytic efficiency in synthesizing this compound from glycerol?
Heterogeneous acid catalysts (e.g., sulfonated zirconia) enhance selectivity and reduce side reactions compared to homogeneous systems. Optimizing reaction parameters—such as ethanol-to-glycerol molar ratios (≥3:1), temperatures (80–120°C), and catalyst loading (5–10 wt%)—improves yields (>70%). Post-synthesis purification via vacuum distillation ensures high purity for downstream applications .
Q. How does the ethoxy group influence the reactivity of this compound in oxidation or substitution reactions?
The ethoxy group stabilizes adjacent hydroxyl groups via electron-donating effects, moderating reactivity in oxidation reactions. For example, oxidation with KMnO₄ selectively targets the primary hydroxyl group, yielding ethoxyacetone. In substitution reactions (e.g., halogenation), steric hindrance from the ethoxy group directs reactivity to the secondary hydroxyl site .
Q. What mechanistic insights exist for this compound’s role as a matrix protectant in GC-MS?
The compound’s polar hydroxyl and ether groups competitively adsorb to active sites (e.g., metal surfaces or residual silanols) in the GC inlet, reducing analyte decomposition. Its effectiveness is temperature-dependent, with optimal performance observed in mid-to-late eluting compounds where matrix effects are pronounced .
Safety and Handling Considerations
Q. What are the recommended safety protocols for handling this compound in research settings?
While this compound is not classified as hazardous under GHS, standard laboratory precautions apply: use nitrile gloves, eye protection, and fume hoods during synthesis or handling. Toxicity data for structurally similar glycols (e.g., 3-Methoxy-1,2-propanediol) suggest low acute toxicity, but chronic exposure studies are limited. Always consult SDS for updates .
Data Contradictions and Research Gaps
- Synthesis Scalability: While laboratory-scale methods are well-documented, industrial-scale optimization (e.g., continuous flow reactors) lacks detailed reporting.
- Toxicological Data: Limited studies exist on the chronic toxicity or ecotoxicology of this compound, necessitating further investigation for risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
